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Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207

Technical Support Center: JNJ-1930942

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
brain penetrance and pharmacokinetics of JNJ-1930942.

Frequently Asked Questions (FAQSs)

Q1: What is INJ-1930942 and what is its mechanism of action?

JNJ-1930942 is a selective positive allosteric modulator (PAM) of the a7 nicotinic acetylcholine
receptor (nNAChR).[1][2] It does not act on 0432, a334 nAChRs, or the related 5-HT3A channel.
[2] Its primary mechanism involves enhancing the receptor's response to agonists like
acetylcholine and choline by altering the receptor's desensitization characteristics.[2][3] This
potentiation leads to an increase in the peak and net charge response to these agonists.[2][3]

Q2: Does JNJ-1930942 cross the blood-brain barrier?

Yes, JNJ-1930942 is a blood-brain barrier (BBB) penetrant compound.[1] Preclinical studies in
Swiss mice have demonstrated that after subcutaneous administration, mean brain levels are
rapidly in equilibrium with mean plasma levels.[4]

Q3: What are the known pharmacokinetic parameters of INJ-1930942 in preclinical models?
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Pharmacokinetic data from a study in Swiss mice following a single subcutaneous
administration of 40 mg/kg JNJ-1930942 is summarized below.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of INJ-1930942 in Swiss Mice

Parameter Plasma Brain

Maximum Concentration

5920 ng/mL 1913 ng/g
(Cmax)
Time to Cmax (Tmax) 0.5 hours 0.5 hours
Half-life (t1/2) 2.0 hours 2.0 hours
Brain-to-Plasma Ratio (AUC-

~1 N/A

based)

Data sourced from a study involving subcutaneous administration of 40 mg/kg JNJ-1930942 to
Swiss mice.[4]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected brain concentrations in animal studies.

Verify Compound Stability and Formulation: Ensure JNJ-1930942 is properly stored and the
formulation is appropriate for the chosen route of administration. The vehicle used in some in
vivo studies was a Captisol/PVP solution.[4]

» Route of Administration: The provided pharmacokinetic data is based on subcutaneous
administration.[4] Different routes (e.g., oral, intravenous) will significantly alter the
pharmacokinetic profile.

e Animal Strain and Species Differences: Pharmacokinetics can vary between different mouse
strains and other animal species. The reference data was obtained in Swiss mice.[4]

o Metabolism: Investigate potential species-specific differences in the metabolism of JNJ-
1930942.
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o Assay Sensitivity and Specificity: Confirm that the bioanalytical method used to quantify JINJ-
1930942 in brain and plasma is validated for sensitivity, specificity, and linearity.

Issue: Lack of efficacy in in vivo models despite confirmed brain penetrance.

o Target Engagement: Confirm that the achieved brain concentrations are sufficient to engage
the a7 nAChR. The in vivo efficacy in reversing auditory gating deficits was observed at
doses of 2.5, 10, and 40 mg/kg.[4]

e Pharmacodynamic Readouts: Ensure that the chosen pharmacodynamic endpoints are
sensitive to the modulation of the a7 nAChR. In vitro, JNJ-1930942 has been shown to
enhance choline-evoked increases in intracellular Ca2+ levels.[2]

o Disease Model Relevance: The selected animal model should have a clear link to the a7
NAChR pathway. JNJ-1930942 has shown efficacy in a genetically based auditory gating
deficit model in DBA/2 mice.[2]

Experimental Protocols & Methodologies
Pharmacokinetic Analysis in Swiss Mice

e Animal Model: Swiss mice.[4]

e Dosing: A single subcutaneous administration of 40 mg/kg JNJ-1930942.[4]

o Sample Collection: Plasma and brain tissue were collected at various time points post-
administration.

e Bioanalysis: Drug concentrations in plasma and brain homogenates were determined using
a validated bioanalytical method (specific details would be found in the original publication).

o Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and half-life were
calculated from the concentration-time profiles. The brain-to-plasma ratio was calculated
based on the area under the curve (AUC).[4]

Visualizations

Signaling Pathway of JNJ-1930942
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Caption: Mechanism of action of INJ-1930942 as a positive allosteric modulator of the a7
nAChR.

Experimental Workflow for Pharmacokinetic and Brain Penetrance Studies
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Caption: Workflow for assessing the pharmacokinetics and brain penetrance of JINJ-1930942.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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